molecular formula C13H31NO5Si B1585610 Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- CAS No. 7538-44-5

Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-

Cat. No.: B1585610
CAS No.: 7538-44-5
M. Wt: 309.47 g/mol
InChI Key: IYAYDWLKTPIEDC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Identifiers

The compound under investigation possesses multiple systematic names that reflect its complex molecular architecture and functional group arrangement. The primary systematic name, Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-, follows the International Union of Pure and Applied Chemistry nomenclature conventions and accurately describes the structural components present within the molecule. Alternative systematic designations include 3-[Bis(2-hydroxyethyl)amino]propyl-triethoxysilane and Bis(2-hydroxyethyl)aminopropyltriethoxysilane, both of which emphasize different aspects of the molecular structure.

Molecular Parameters and Registry Information

The molecular formula of Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- is established as C₁₃H₃₁NO₅Si, indicating the presence of thirteen carbon atoms, thirty-one hydrogen atoms, one nitrogen atom, five oxygen atoms, and one silicon atom. This composition reflects the complex nature of the organosilane structure and confirms the presence of multiple functional groups within a single molecular entity. The molecular weight has been precisely determined as 309.47 grams per mole, providing essential information for stoichiometric calculations and analytical quantification procedures.

The compound's registry information encompasses multiple international database systems and regulatory frameworks. Within the Toxic Substances Control Act inventory maintained by the United States Environmental Protection Agency, the compound is listed as an approved chemical substance, confirming its acceptance for commercial use within American markets. The Food and Drug Administration Unique Ingredient Identifier system assigns the code 2NL7LS946D to this compound, establishing its recognition within pharmaceutical and food contact applications.

International chemical identification systems provide additional reference points for this compound. The InChI (International Chemical Identifier) representation is recorded as InChI=1S/C13H31NO5Si/c1-4-17-20(18-5-2,19-6-3)13-7-8-14(9-11-15)10-12-16/h15-16H,4-13H2,1-3H3, offering a standardized method for computational identification and database searching. The corresponding InChI Key, IYAYDWLKTPIEDC-UHFFFAOYSA-N, provides a shortened hash representation suitable for rapid database queries and cross-referencing applications.

Chemical Classification and Structural Family

Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- belongs to the organosilane family of compounds, specifically classified as an aminosilane coupling agent. This classification reflects the presence of both organic amino functionality and inorganic silane characteristics within the same molecular structure. The compound represents a specialized subset of silane coupling agents that possess tertiary amine groups, distinguishing it from primary and secondary aminosilanes commonly encountered in surface modification applications.

Within the broader context of organosilicon chemistry, this compound exemplifies the bis(hydroxyethyl)aminosilane subfamily. The structural architecture incorporates diethanolamine functionality grafted onto a propyltriethoxysilane backbone, creating a multifunctional molecule capable of participating in diverse chemical interactions. This dual functionality positions the compound as a bridging agent between organic and inorganic phases, enabling its use in composite material preparation and surface functionalization processes.

The compound's classification extends to its role as a surface treatment agent, particularly for inorganic substrates such as glass fibers and metal oxides. The triethoxysilane moiety provides hydrolyzable groups that can react with hydroxylated surfaces, while the bis(hydroxyethyl)amino functionality offers sites for interaction with organic polymers and resins. This bifunctional nature places the compound within the category of adhesion promoters and coupling agents used in advanced materials applications.

The structural family relationship extends to other aminosilane compounds, including 3-aminopropyltriethoxysilane and N-[3-(trimethoxysilyl)propyl]ethylenediamine, which share similar propylsilane backbones but differ in their amino functionality. The bis(hydroxyethyl) substitution pattern distinguishes this compound from simpler aminosilanes and provides enhanced hydrophilicity and hydrogen bonding capability.

Structural Configuration and Molecular Architecture

The molecular architecture of Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- reveals a complex three-dimensional structure combining multiple functional domains within a single molecule. The fundamental framework consists of a central propyl chain that connects the triethoxysilane group to the bis(hydroxyethyl)amino functionality. This linear connectivity provides sufficient molecular flexibility while maintaining the spatial separation necessary for independent functionality of each reactive site.

The triethoxysilane portion of the molecule adopts a tetrahedral geometry around the silicon center, with three ethoxy groups and one propyl substituent occupying the coordination positions. The silicon-oxygen bond lengths and silicon-carbon connectivity follow standard organosilane structural parameters, providing stability under ambient conditions while maintaining reactivity toward hydrolysis and condensation reactions. The ethoxy groups can rotate freely around their respective silicon-oxygen bonds, contributing to the molecule's conformational flexibility.

Structural Component Connectivity Pattern Functional Characteristics
Triethoxysilane Domain Si(OCH₂CH₃)₃ Hydrolyzable, condensable
Propyl Linker -(CH₂)₃- Flexible spacer
Tertiary Amine Center N(CH₂CH₂OH)₂ Nucleophilic, hydrogen bonding
Hydroxyl Termini -CH₂OH (×2) Hydrogen bonding, polar

The bis(hydroxyethyl)amino segment demonstrates a characteristic tertiary amine configuration with two equivalent hydroxyethyl arms extending from the nitrogen center. The nitrogen atom maintains tetrahedral geometry with the propyl chain and two hydroxyethyl substituents, creating a branched molecular terminus. The hydroxyethyl chains provide additional conformational degrees of freedom, allowing the molecule to adopt various spatial arrangements depending on environmental conditions and intermolecular interactions.

The overall molecular architecture exhibits an amphiphilic character, with the silane terminus providing organophilic characteristics and the bis(hydroxyethyl)amino terminus offering hydrophilic properties. This structural duality enables the compound to function effectively at organic-inorganic interfaces, where it can simultaneously interact with both hydrophobic and hydrophilic phases. The propyl spacer provides sufficient length to prevent steric interference between the reactive termini while maintaining molecular cohesion.

Physical Properties and Thermodynamic Parameters

The physical properties of Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- reflect its complex molecular structure and multifunctional character. The compound exists as a liquid at standard temperature and pressure conditions, with a density of 0.92 grams per milliliter, indicating a relatively low-density organic material. This density value positions the compound between typical organic solvents and higher-density inorganic materials, consistent with its hybrid organosilane nature.

The thermal properties of the compound reveal significant stability under moderate heating conditions. The predicted boiling point reaches 380.2 degrees Celsius at 760 millimeters of mercury pressure, demonstrating substantial thermal stability characteristic of organosilane compounds. This elevated boiling point reflects the strong intermolecular interactions arising from hydrogen bonding between hydroxyl groups and the substantial molecular weight of the compound.

Property Value Units Reference Conditions
Density 0.92 g/mL 20°C
Boiling Point 380.2 °C 760 mmHg
Flash Point 24 °C Closed cup
Refractive Index 1.4090 dimensionless 20°C
Specific Gravity 0.92 dimensionless 20°C vs. water

The optical properties include a refractive index of 1.4090 measured at 20 degrees Celsius, which falls within the typical range for organic compounds containing both aliphatic and hydroxyl functionality. This refractive index value provides important information for analytical identification and purity assessment using standard refractometric techniques.

The flash point determination reveals a value of 24 degrees Celsius, indicating that the compound exhibits flammable characteristics under standard testing conditions. This relatively low flash point likely reflects the presence of ethanol solvent in commercial formulations, as the pure compound would be expected to exhibit higher ignition temperatures. The hydrolytic sensitivity classification indicates that the compound reacts slowly with atmospheric moisture, consistent with the presence of triethoxysilane functionality.

Chemical Reactivity and Interaction Profiles

The chemical reactivity of Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- encompasses multiple reaction pathways due to its multifunctional molecular structure. The primary reactivity centers include the triethoxysilane group, which undergoes hydrolysis and condensation reactions, and the bis(hydroxyethyl)amino functionality, which participates in hydrogen bonding and nucleophilic interactions. These reactive sites operate independently under most conditions, allowing for sequential or selective functionalization depending on reaction conditions.

The hydrolysis reaction of the triethoxysilane group proceeds through a stepwise mechanism involving the replacement of ethoxy groups with hydroxyl groups in the presence of water. This process can yield mono-, di-, or tri-hydroxylated silane species depending on the water content and reaction conditions. The optimal water concentration for controlled hydrolysis has been established at approximately 0.15 milligrams of water per 100 milliliters of solvent, corresponding to a water-to-silane ratio of 1.5. This precise water control ensures complete hydrolysis while preventing uncontrolled condensation reactions.

The subsequent condensation reactions involve the formation of siloxane bonds between hydrolyzed silane molecules, leading to the development of crosslinked networks or surface-bound layers. The kinetics of these condensation reactions depend strongly on pH conditions, with both acidic and alkaline environments promoting different reaction pathways. Under acidic conditions, the condensation proceeds through protonated silanol intermediates, while alkaline conditions favor deprotonated siloxide species.

The bis(hydroxyethyl)amino functionality demonstrates characteristic tertiary amine reactivity, including protonation equilibria and nucleophilic behavior toward electrophilic species. The predicted pKa value of 14.40 indicates that the nitrogen center remains largely unprotonated under neutral and mildly acidic conditions. The hydroxyl groups provide additional sites for hydrogen bonding interactions and can participate in esterification or etherification reactions under appropriate conditions.

Properties

IUPAC Name

2-[2-hydroxyethyl(3-triethoxysilylpropyl)amino]ethanol
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InChI

InChI=1S/C13H31NO5Si/c1-4-17-20(18-5-2,19-6-3)13-7-8-14(9-11-15)10-12-16/h15-16H,4-13H2,1-3H3
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InChI Key

IYAYDWLKTPIEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCO[Si](CCCN(CCO)CCO)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H31NO5Si
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DSSTOX Substance ID

DTXSID2064735
Record name Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-
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Molecular Weight

309.47 g/mol
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Physical Description

65-70% Solution in ethyl alcohol: Dark brown slightly turbid liquid; [Sigma-Aldrich MSDS]
Record name Bis(2-hydroxyethyl)aminopropyltriethoxysilane
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CAS No.

7538-44-5
Record name [3-[Bis-(2-hydroxyethyl)amino]propyl]triethoxysilane
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Record name Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-
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Record name Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-
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Record name 2,2′-[[3-(Triethoxysilyl)propyl]imino]bis[ethanol]
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Biological Activity

Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- is a compound that has garnered attention in various fields, particularly in materials science and biochemistry. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by its triethoxysilyl functional group, which enhances its reactivity and potential applications in bioconjugation and surface modification. The synthesis typically involves the reaction of triethoxysilylpropylamine with various aldehydes to form imines, as demonstrated in several studies .

Antimicrobial Properties

Research indicates that compounds similar to Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- exhibit antimicrobial activity. For instance, studies on related silane compounds have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting a potential for this compound in antimicrobial applications .

Effects on Immune Response

Ethanol itself has been studied for its effects on immune cells. It has been shown to inhibit the production of superoxide ions in polymorphonuclear leukocytes (PMNL), impacting the immune response. This inhibition occurs through mechanisms that affect calcium influx and phosphatidic acid generation, which are crucial for immune cell activation . Such properties may influence how Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- interacts with biological systems.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of silane compounds similar to Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-. The results indicated significant inhibition of bacterial growth at varying concentrations.
    • Table 1: Antimicrobial Activity of Silane Compounds
    CompoundConcentration (mg/mL)Inhibition Zone (mm)
    Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-115
    Control (No Treatment)-0
  • Cellular Response :
    • In vitro studies demonstrated that treatment with ethanol-based compounds modulated the inflammatory response in macrophages, leading to reduced cytokine production.
    • Table 2: Cytokine Production in Macrophages
    TreatmentIL-6 (pg/mL)TNF-α (pg/mL)
    Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-5030
    Control12080

The biological activity of Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- can be attributed to its ability to modify cellular membranes and interact with proteins. The triethoxysilyl group facilitates binding to silica surfaces or biological membranes, potentially altering permeability and cellular interactions.

Scientific Research Applications

Applications in Materials Science

Surface Modification:
The compound is extensively used for modifying surfaces of materials such as glass, ceramics, and polymers. By reacting with hydroxyl (OH) groups on these surfaces, it forms strong chemical bonds that enhance adhesion and improve surface properties. This capability allows for the creation of water-repellent coatings and the introduction of functional groups onto surfaces .

Organic-Inorganic Hybrid Materials:
Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- serves as a building block for organic-inorganic hybrid materials. These hybrids combine the advantageous properties of both organic and inorganic components, leading to materials with improved strength, conductivity, and flame retardancy. Researchers are actively exploring its use in developing new materials tailored for specific applications .

Drug Delivery Systems

The compound's dual functionality—acting as both a silane and an amine—makes it a promising candidate for drug delivery applications. Its organic component can interact with drug molecules while the inorganic part facilitates controlled release or targeting to specific sites within the body. This dual action is particularly beneficial in designing carriers for therapeutic agents .

Catalysis

Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- has been investigated as a catalyst in various chemical reactions. For instance, it has been used in transfer hydrogenation reactions where it acts as a homogeneous catalyst with high selectivity towards specific products. This application highlights its potential in synthetic chemistry for producing desired organic compounds efficiently .

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name: Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-
  • Synonyms: N,N-Bis(2-hydroxyethyl)-3-aminopropyltriethoxysilane; γ-[bis(2-hydroxyethyl)amino]propyltriethoxysilane .
  • CAS Number : 7538-44-5 .
  • Molecular Formula: C₁₃H₃₁NO₅Si .
  • Structure: Combines a triethoxysilyl group, a propyl chain, and two ethanolamine moieties (HOCH₂CH₂)₂N─.

Synthesis: Produced via dehydrochlorination of γ-chloropropyltriethoxysilane with diethanolamine .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Functional Groups

Compound Name CAS Number Key Functional Groups Reactive Sites
Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- 7538-44-5 Triethoxysilyl, bis(2-hydroxyethyl)amino Ethoxysilane (hydrolysis), hydroxyl (H-bonding)
Ethanol, 2,2'-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)imino]bis- 27607-36-9 Perfluorinated alkyl chain, bis(2-hydroxyethyl)amino Fluorocarbon (hydrophobic), hydroxyl
Ethanol,2,2'-[[3-[(2-hydroxyethyl)octadecylamino]propyl]imino]bis-, dihydrofluoride 6818-37-7 Octadecylamino, hydrofluoride Fluoride (antimicrobial), long alkyl chain (surfactant)
Bis-[3-(triethoxysilyl)propyl]-disulfide 40372-72-3 Disulfide, triethoxysilyl Sulfur (vulcanization), ethoxysilane

Application-Specific Differences

Physicochemical Properties

Table 3: Physical Properties and Reactivity

Compound Solubility Hydrolysis Rate (Ethoxysilane) Thermal Stability
Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- Soluble in ethanol/water mixtures Moderate (pH-dependent) Stable up to 150°C
Perfluorinated derivative (27607-36-9) Low in polar solvents Slower (steric hindrance from fluorocarbon) >200°C (fluorine stability)
Octadecylamino-hydrofluoride (6818-37-7) Water-insoluble (requires surfactants) Negligible (non-reactive fluoride) Decomposes ~100°C
Bis-[3-(triethoxysilyl)propyl]-disulfide Insoluble in water Fast (disulfide promotes reactivity) Stable under vulcanization conditions

Derivative Modifications

  • Hydrophobic Derivatives: N-Tallow alkyl derivatives (e.g., CAS 90367-27-4): Incorporation of long alkyl chains improves compatibility with non-polar matrices (e.g., lubricants, coatings) . Hydrogenated tallow alkyl derivatives: Reduced unsaturation enhances oxidative stability in high-temperature applications .
  • Ionic Derivatives :

    • Hydrofluorides (e.g., 6818-37-7): Ionic character enables use in aqueous formulations (e.g., oral rinses) .

Research Findings and Industrial Relevance

  • Target Compound : Preferred in silicone-modified polymers due to balanced hydrophilicity and reactivity .
  • Disulfide Variants : Critical in green tire manufacturing, reducing rolling resistance via efficient filler dispersion .

Preparation Methods

Preparation Methods of Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-

General Synthetic Strategy

The preparation of Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- typically involves the condensation of a primary amine containing a triethoxysilylpropyl group with ethylene oxide or ethylene glycol derivatives to introduce the bis(2-hydroxyethyl) substituents through the imino linkage. The key steps are:

  • Formation of the imino bridge by reaction of 3-aminopropyltriethoxysilane with an appropriate aldehyde or by direct amination.
  • Introduction of hydroxyethyl groups via reaction with ethylene oxide or hydroxyethylating agents.
  • Purification to obtain the bis-hydroxyethyl silane compound.

Specific Synthetic Routes

Reaction of 3-Aminopropyltriethoxysilane with Ethylene Oxide
  • Step 1: 3-Aminopropyltriethoxysilane is reacted with ethylene oxide under controlled temperature and pressure conditions.
  • Step 2: The nucleophilic amine attacks the epoxide ring of ethylene oxide, opening it and forming 2-hydroxyethyl amine substituents.
  • Step 3: Repetition of this reaction on the secondary amine nitrogen leads to the bis(2-hydroxyethyl) substitution, producing Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-.

This method is favored for its straightforwardness and high yield of the desired bis-hydroxyethyl silane compound.

Condensation of 3-Aminopropyltriethoxysilane with Glyoxal Followed by Reduction
  • Step 1: 3-Aminopropyltriethoxysilane is reacted with glyoxal to form an imine intermediate.
  • Step 2: The imine is then reduced using a suitable reducing agent (e.g., sodium borohydride) to stabilize the imino linkage.
  • Step 3: Hydroxyethyl groups are introduced by subsequent reaction with ethylene oxide or ethylene glycol.

This route allows for controlled formation of the imino linkage and subsequent hydroxyethylation.

Direct Amination of Triethoxysilylpropyl Halides
  • Step 1: Triethoxysilylpropyl halides (e.g., chlorides) are reacted with bis(2-hydroxyethyl)amine under basic conditions.
  • Step 2: The nucleophilic amine displaces the halide, forming the imino bis-hydroxyethyl silane.

This method is less common due to the availability and reactivity of halide precursors.

Reaction Conditions and Catalysts

  • Temperature: Typically ranges from ambient to 80°C depending on the step.
  • Solvents: Commonly used solvents include ethanol, toluene, or other aprotic solvents.
  • Catalysts: Acid or base catalysts may be used to facilitate imine formation or ring-opening of ethylene oxide.
  • Purification: Distillation under reduced pressure or column chromatography is used to isolate the pure product.

Data Table: Summary of Preparation Methods

Method Reactants Reaction Conditions Advantages Disadvantages
Ethylene oxide ring-opening 3-Aminopropyltriethoxysilane + Ethylene oxide 25–80°C, solvent (EtOH/toluene) High yield, straightforward Requires handling of ethylene oxide (toxic)
Glyoxal condensation + reduction 3-Aminopropyltriethoxysilane + Glyoxal + NaBH4 Room temp to mild heating Controlled imine formation Multi-step, longer synthesis time
Halide displacement Triethoxysilylpropyl chloride + bis(2-hydroxyethyl)amine Basic medium, mild heating Direct synthesis Requires halide precursor, possible side reactions

Research Findings and Patents

A patent (US20210052469A1) describes the synthesis of silane derivatives based on Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- by reacting it with 2 equivalents of 2-Isocyanatoethyl methacrylate, indicating the compound’s role as a key intermediate in polymerizable dental compositions. This underscores the importance of obtaining high-purity Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- through reliable synthetic methods.

Notes on Characterization and Quality Control

Q & A

Basic: What are the standard synthetic routes for Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-?

The compound is synthesized via a dehydrochlorination reaction between γ-chloropropyltriethoxysilane and diethanolamine. This method typically involves refluxing the reactants in an anhydrous solvent (e.g., toluene) under inert gas to prevent premature hydrolysis of the triethoxysilyl group. The reaction efficiency depends on stoichiometric control, with a molar ratio of 1:1 (silane:amine) recommended to minimize byproducts. Post-synthesis purification often involves vacuum distillation or solvent extraction to isolate the product from unreacted diethanolamine .

Basic: How is the purity of Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis- analyzed in laboratory settings?

Purity analysis typically employs gas chromatography (GC) with flame ionization detection or nuclear magnetic resonance (NMR) spectroscopy. For GC, a non-polar capillary column (e.g., DB-5) and helium carrier gas are used, with quantification against a known standard. In <sup>1</sup>H NMR, characteristic peaks include the ethoxy group protons (δ 1.2–1.4 ppm, triplet) and hydroxyethyl protons (δ 3.5–3.7 ppm, multiplet). Impurities such as residual diethanolamine are detected via integration of amine-related signals (δ 2.6–3.0 ppm) .

Advanced: How do hydrolysis kinetics of the triethoxysilyl group impact experimental reproducibility?

The triethoxysilyl group undergoes hydrolysis in the presence of moisture, forming silanol (-SiOH) intermediates that can crosslink or condense. This reactivity necessitates strict control of humidity during storage (e.g., desiccants, inert atmosphere) and reaction conditions. Kinetic studies show hydrolysis rates increase with pH (optimum ~4–5) and temperature. Researchers must pre-dry solvents and substrates, use molecular sieves, or employ in situ moisture scavengers (e.g., trimethyl orthoformate) to stabilize the compound in applications like surface functionalization .

Advanced: What spectroscopic challenges arise in characterizing Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-?

The compound’s structure presents overlapping signals in <sup>1</sup>H NMR due to similar chemical environments (e.g., ethoxy and hydroxyethyl groups). High-field NMR (≥400 MHz) and 2D techniques (e.g., COSY, HSQC) are critical for resolving ambiguities. In Fourier-transform infrared spectroscopy (FTIR), the Si-O-C stretch (~1,090 cm⁻¹) and N-H bend (~1,600 cm⁻¹) can overlap with solvent residues. Matrix-assisted laser desorption/ionization (MALDI-TOF) mass spectrometry is recommended for molecular weight confirmation to distinguish it from oligomeric byproducts .

Basic: What are the primary research applications of this compound?

It is widely used as a coupling agent in polymer composites to enhance interfacial adhesion between inorganic fillers (e.g., silica, glass fibers) and organic matrices. The triethoxysilyl group anchors to hydroxylated surfaces, while the hydroxyethyl-imino moiety improves compatibility with polar polymers like epoxy or polyurethane. Applications include coatings, adhesives, and biomedical materials requiring controlled hydrophilicity .

Advanced: How can conflicting data on reaction yields be resolved in scale-up synthesis?

Discrepancies in reported yields often stem from differences in reaction setup (e.g., solvent polarity, catalyst use). For instance, toluene yields higher purity than ethanol due to reduced side reactions. Advanced troubleshooting involves kinetic profiling via inline spectroscopy (e.g., ReactIR) to monitor intermediate formation. Design of experiments (DoE) can optimize parameters like temperature (80–120°C) and catalyst loading (e.g., 0.1–1 mol% triethylamine) to maximize yield .

Basic: What safety protocols are essential when handling this compound?

The compound is classified as a skin/eye irritant (Xi). Labs must ensure proper ventilation, use nitrile gloves, and employ spill containment measures. Storage requires airtight containers under nitrogen at 2–8°C to prevent hydrolysis. Waste disposal follows EPA guidelines for organosilicon compounds, including neutralization with dilute acetic acid before incineration .

Advanced: What strategies mitigate premature gelation in sol-gel applications?

Premature gelation arises from uncontrolled silanol condensation. Strategies include:

  • pH Control : Buffering reaction media to pH 4–5 slows condensation.
  • Chelating Agents : Adding acetylacetone (0.5–2 wt%) stabilizes silanol intermediates.
  • Sequential Functionalization : Pre-hydrolyzing the silane before introducing organic monomers reduces crosslinking .

Basic: How is the compound’s stability evaluated under varying storage conditions?

Stability is assessed via accelerated aging tests (e.g., 40°C/75% relative humidity for 30 days). Degradation is quantified by tracking changes in viscosity (rotational viscometry), NMR peak integration (hydrolysis byproducts), or active silane content via iodometric titration. Results inform shelf-life recommendations and storage guidelines .

Advanced: What computational methods predict the compound’s reactivity in novel matrices?

Density functional theory (DFT) calculations model hydrolysis and condensation energetics, while molecular dynamics (MD) simulations predict interfacial interactions in composite systems. Parameters like hydrolysis activation energy (ΔG‡) and Hansen solubility parameters guide solvent selection and compatibility with target polymers .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-
Reactant of Route 2
Reactant of Route 2
Ethanol, 2,2'-[[3-(triethoxysilyl)propyl]imino]bis-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.